molecular formula C20H27NO2 B11077870 (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-phenylcyclopentane-1-carboxylate

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-phenylcyclopentane-1-carboxylate

Cat. No.: B11077870
M. Wt: 313.4 g/mol
InChI Key: WQIVCNLLAVUHIE-UHFFFAOYSA-N
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Description

(8-methyl-8-azabicyclo[321]octan-3-yl) 1-phenylcyclopentane-1-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-phenylcyclopentane-1-carboxylate typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Bicyclic Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-phenylcyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-phenylcyclopentane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-phenylcyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the bicyclic core and the phenylcyclopentane-1-carboxylate moiety distinguishes this compound from other similar compounds.
  • Its specific chemical properties and potential applications make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-phenylcyclopentane-1-carboxylate

InChI

InChI=1S/C20H27NO2/c1-21-16-9-10-17(21)14-18(13-16)23-19(22)20(11-5-6-12-20)15-7-3-2-4-8-15/h2-4,7-8,16-18H,5-6,9-14H2,1H3

InChI Key

WQIVCNLLAVUHIE-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3(CCCC3)C4=CC=CC=C4

Origin of Product

United States

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